molecular formula C23H17Cl2N3O3 B2550020 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903282-78-0

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2550020
CAS RN: 903282-78-0
M. Wt: 454.31
InChI Key: SJGRAPDFWASBMS-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound that has shown potential in scientific research. It belongs to the class of indolizine carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Studies have detailed the synthesis and characterization of similar compounds, demonstrating methodologies for creating derivatives with potential applications in materials science and pharmaceuticals. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitumor Activities

  • Novel compounds have been synthesized for their potential application in treating tropical diseases, showcasing the ability of these molecules to act against specific pathogens or disease states. For instance, isoxazoline indolizine amides have been designed and prepared for potential application to tropical diseases, emphasizing the strategic synthesis of indolizine core structures for efficient derivatization (Zhang et al., 2014).

Anticancer and Antibacterial Agents

  • Research into the development of compounds for anticancer, anti-tuberculosis, anti-inflammatory, and antibacterial applications has been conducted, with some molecules showing promising in vitro activities. This includes the synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives demonstrating significant biological activities (Mahanthesha, Suresh, & Naik, 2022).

Photoluminescent Materials

  • Photoluminescent properties of related compounds have been studied, such as the unusual blue-shifted acid-responsive photoluminescence behavior in 6-amino-8-cyanobenzo[1,2-b]indolizines, revealing potential applications in materials science for sensors and optical devices (Outlaw et al., 2016).

properties

IUPAC Name

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-15-8-5-13(6-9-15)22(29)21-20(26)19(18-4-2-3-11-28(18)21)23(30)27-17-10-7-14(24)12-16(17)25/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGRAPDFWASBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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